4-Chloro-1-butylsulfonyl chloride
Overview
Description
4-Chloro-1-butylsulfonyl chloride is an organic compound with the molecular formula C4H8Cl2O2S. It is a versatile chemical used in various fields, including organic synthesis and pharmaceuticals. The compound is known for its reactivity, particularly in substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-1-butylsulfonyl chloride can be synthesized through the reaction of 1,4-butane sultone with thionyl chloride. The reaction typically occurs under reflux conditions, where the sultone is treated with an excess of thionyl chloride, resulting in the formation of the desired sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-butylsulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively .
Common Reagents and Conditions:
Amines: Reaction with primary or secondary amines under mild conditions to form sulfonamides.
Alcohols: Reaction with alcohols in the presence of a base to form sulfonates.
Thiols: Reaction with thiols to form sulfonothioates.
Major Products Formed: The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Chloro-1-butylsulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-chloro-1-butylsulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group. This leads to the displacement of the chloride ion and the formation of a new covalent bond with the nucleophile. The reactivity of the sulfonyl chloride group is attributed to the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
- 4-Chlorobutane-1-sulfonyl chloride
- 1-Butanesulfonyl chloride, 4-chloro-
Comparison: 4-Chloro-1-butylsulfonyl chloride is unique due to its specific reactivity and the presence of both a chloro and sulfonyl chloride group. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only have one reactive group .
Properties
IUPAC Name |
4-chlorobutane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O2S/c5-3-1-2-4-9(6,7)8/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSCNYYRPIFOJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167560 | |
Record name | 4-Chlorobutane-1-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-84-7 | |
Record name | 4-Chloro-1-butanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1633-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobutane-1-sulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobutane-1-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobutane-1-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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